

An In-depth Technical Guide to 1-Butoxynaphthalene: Chemical Properties and Structure

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Compound of Interest

Compound Name: 1-Butoxynaphthalene

Cat. No.: B3032513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **1-butoxynaphthalene**. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Chemical Properties of 1-Butoxynaphthalene

1-Butoxynaphthalene is an aromatic ether. Its key physicochemical properties are summarized in the table below, providing a quantitative basis for experimental design and evaluation.

Property	Value
Molecular Formula	C ₁₄ H ₁₆ O
Molecular Weight	200.28 g/mol [1]
Melting Point	33-33.5 °C[2]
Boiling Point	309 °C[2]
Density	1.016 ± 0.06 g/cm ³ (Predicted)[2]
LogP (Octanol-Water Partition Coefficient)	4.9 (Computed)[1]
Solubility	Insoluble in water; Soluble in non-polar organic solvents and fats.[3]

Chemical Structure of 1-Butoxynaphthalene

The structural identity of **1-butoxynaphthalene** is defined by the attachment of a butoxy group to the C1 position of a naphthalene ring system.

Identifier	Value
IUPAC Name	1-butoxynaphthalene[1]
CAS Number	20900-19-0[1]
SMILES String	CCCCOC1=CC=CC2=CC=CC=C21[1]
InChI Key	RBITXBWPKRSPEO-UHFFFAOYSA-N[1]

Below is a 2D structural representation of the **1-butoxynaphthalene** molecule.

Figure 1: Chemical structure of **1-butoxynaphthalene**.

Experimental Protocols

Synthesis of 1-Butoxynaphthalene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[4][5] This protocol outlines the synthesis of **1-butoxynaphthalene** from 1-naphthol and an appropriate butyl halide.

Materials:

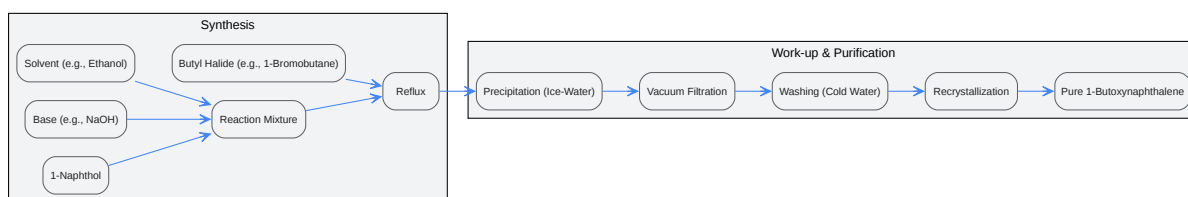
- 1-Naphthol
- Sodium hydroxide (NaOH) or other suitable base
- 1-Bromobutane or 1-iodobutane
- Anhydrous ethanol or other suitable solvent
- Ice
- Deionized water

Procedure:

- Deprotonation of 1-Naphthol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol in anhydrous ethanol.
 - Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution.
 - Heat the mixture to reflux to facilitate the deprotonation of the hydroxyl group of 1-naphthol, forming the sodium 1-naphthoxide salt. The reaction can be monitored by the dissolution of the starting materials.
- Nucleophilic Substitution (SN2 Reaction):
 - Once the deprotonation is complete, add a slight excess of the butyl halide (e.g., 1-bromobutane) to the reaction mixture.

- Continue to reflux the mixture. The naphthoxide ion will act as a nucleophile and attack the primary carbon of the butyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.[6]
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture over ice-water to precipitate the crude **1-butoxynaphthalene**. [4]
 - Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.[4]
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure **1-butoxynaphthalene**.

The following diagram illustrates the logical workflow of the synthesis and purification process.



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Figure 2: Workflow for the synthesis and purification of **1-butoxynaphthalene**.

Analytical Methods

The characterization and quantification of **1-butoxynaphthalene** can be achieved using standard analytical techniques. While specific validated methods for this compound are not extensively documented, protocols for structurally similar compounds like 1-butyl-2-naphthalenol can be readily adapted.^[7]^[8]

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is a robust technique for the separation and quantification of non-volatile and thermally unstable compounds.
- Typical Conditions (Adaptable):
 - Column: A reverse-phase C18 column is generally suitable.
 - Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.
 - Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene ring system or fluorescence detection for higher sensitivity.^[8]

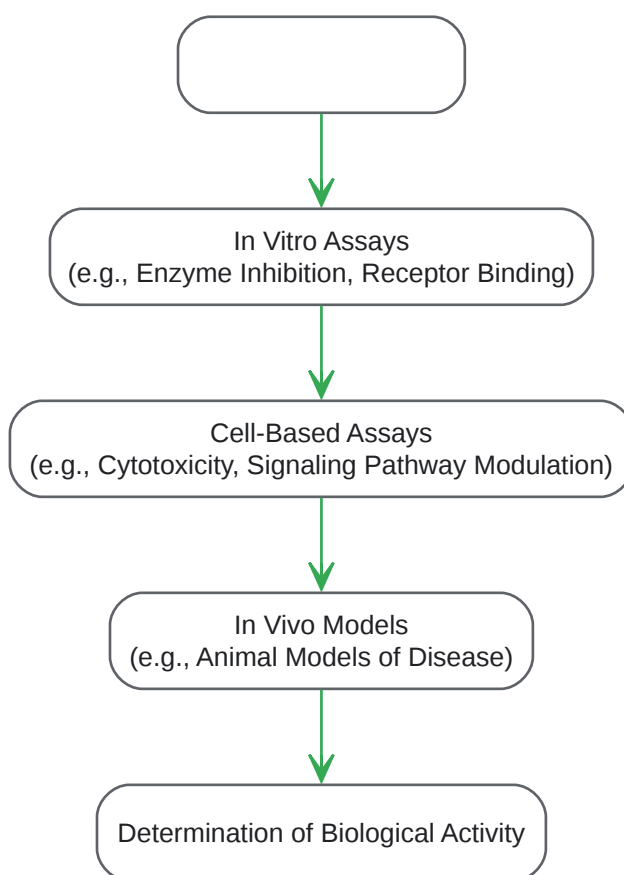
Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC-MS provides high separation efficiency and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
- Typical Conditions (Adaptable):
 - Column: A non-polar or medium-polarity capillary column is typically used.
 - Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without degradation.
 - Ionization: Electron ionization (EI) is common for generating a reproducible fragmentation pattern for library matching.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of **1-butoxynaphthalene** in biological signaling pathways. However, naphthalene derivatives, as a class of compounds, have been the subject of research for various biological activities. Some studies have investigated naphthalene derivatives for their potential anti-inflammatory properties.[9] Further research is required to elucidate any specific biological roles of **1-butoxynaphthalene**.

The following diagram illustrates a generalized logical relationship for investigating the potential biological activity of a compound like **1-butoxynaphthalene**.



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Figure 3: Logical workflow for the investigation of biological activity.

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